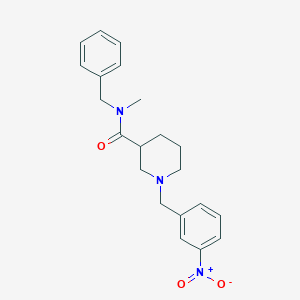

![molecular formula C22H27FN4O2 B229428 1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)

1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has been studied extensively for its potential therapeutic applications. It has been found to have antipsychotic and antidepressant properties and has been studied as a potential treatment for schizophrenia and depression. Additionally, it has been found to have analgesic properties and has been studied as a potential treatment for pain.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine is not fully understood. However, it is believed to work by blocking the dopamine D2 receptor and the serotonin 5-HT2A receptor. This results in a decrease in the activity of the mesolimbic dopamine system, which is believed to be involved in the pathophysiology of schizophrenia. Additionally, it is believed to increase the activity of the prefrontal cortex, which is believed to be involved in the regulation of mood and cognition.

Biochemical and Physiological Effects:

1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine has been found to have several biochemical and physiological effects. It has been found to decrease the levels of dopamine and serotonin in the brain, which is believed to be responsible for its antipsychotic and antidepressant properties. Additionally, it has been found to have analgesic properties, which is believed to be due to its ability to block the dopamine D2 receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine in lab experiments include its potent antipsychotic, antidepressant, and analgesic properties. Additionally, it has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it a useful tool for studying these receptors. The limitations of using 1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine in lab experiments include its complex synthesis method and potential toxicity.

Direcciones Futuras

There are several future directions for research on 1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine. One direction is to study its potential as a treatment for other psychiatric disorders, such as bipolar disorder and anxiety disorders. Additionally, further research could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods. Finally, research could be conducted to study the potential toxicity of 1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine and to develop safer compounds with similar therapeutic properties.

Métodos De Síntesis

The synthesis of 1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine is a complex process that involves several steps. The first step involves the synthesis of 1-(2-Fluorophenyl)piperazine, which is achieved by reacting 1,2-difluorobenzene with piperazine in the presence of a catalyst. The second step involves the synthesis of 1-(2-nitrobenzyl)-4-piperidinone, which is achieved by reacting 2-nitrobenzyl chloride with 4-piperidinone in the presence of a base. The final step involves the coupling of 1-(2-Fluorophenyl)piperazine and 1-(2-nitrobenzyl)-4-piperidinone in the presence of a reducing agent to form 1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine.

Propiedades

Fórmula molecular |

C22H27FN4O2 |

|---|---|

Peso molecular |

398.5 g/mol |

Nombre IUPAC |

1-(2-fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine |

InChI |

InChI=1S/C22H27FN4O2/c23-20-6-2-4-8-22(20)26-15-13-25(14-16-26)19-9-11-24(12-10-19)17-18-5-1-3-7-21(18)27(28)29/h1-8,19H,9-17H2 |

Clave InChI |

UEORUNVMRNBSCX-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4[N+](=O)[O-] |

SMILES canónico |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)

![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)

amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)

![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)

![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)

amino]propanamide](/img/structure/B229403.png)

![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)

![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)

![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)

![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)